Rizatriptan 2,2-Dimer
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Overview
Description
Rizatriptan 2,2-Dimer is a compound derived from Rizatriptan, a medication primarily used for the treatment of acute migraine headaches. Rizatriptan is a selective serotonin 5-hydroxytryptamine 1B/1D receptor agonist, which helps alleviate migraine symptoms by inducing vasoconstriction of cranial blood vessels . The 2,2-Dimer form of Rizatriptan is one of the process-related impurities that can be formed during the synthesis of Rizatriptan .
Mechanism of Action
- Their role is to modulate vasoconstriction and inhibit the release of calcitonin gene-related peptide (CGRP) from sensory neurons in the trigeminal nerve .
- The rapid onset of pain relief is attributed to its quick absorption and high affinity for the receptors .
Target of Action
Mode of Action
Pharmacokinetics
Result of Action
Biochemical Analysis
Biochemical Properties
Rizatriptan 2,2-Dimer, like its parent compound Rizatriptan, likely interacts with various enzymes, proteins, and other biomolecules. Rizatriptan is known to act as an agonist at serotonin 5-HT 1B and 5-HT1D receptors
Cellular Effects
The cellular effects of this compound are not well-documented. Rizatriptan is known to have effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Rizatriptan acts as an agonist at serotonin 5-HT 1B and 5-HT1D receptors . Like other triptans, Rizatriptan induces vasoconstriction, possibly by inhibiting the release of calcitonin gene-related peptide from sensory neurons in the trigeminal nerve
Temporal Effects in Laboratory Settings
Rizatriptan is reported to reach maximum plasma concentrations more quickly and produces a more rapid onset of pain relief than other triptans . It has a relatively shorter elimination half-life than other triptans . The temporal effects of this compound would need to be studied further.
Metabolic Pathways
Rizatriptan is metabolized primarily via oxidative deamination through the action of monoamine oxidase-A (MAO-A) in the liver
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rizatriptan involves several steps, starting with the condensation of 1,2,4-Triazole with 4-Nitro benzyl bromide to yield 1-(4-nitrophenyl)methyl-1,2,4-triazole. This intermediate is then reduced to 1-(4-aminophenyl)methyl-1,2,4-triazole, which is further converted to 1-(4-hydrazinophenyl)methyl-1,2,4-triazole hydrochloride. The hydrazine derivative is then condensed with 4-(Dimethylamino)butanal diethylacetal to produce Rizatriptan . The 2,2-Dimer impurity is formed during this process and can be isolated and characterized using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods
Industrial production of Rizatriptan aims to minimize the formation of impurities, including the 2,2-Dimer. The process involves optimizing reaction conditions and purification steps to achieve high purity levels of Rizatriptan. Techniques such as ultra performance liquid chromatography (UPLC) are employed to monitor and control the levels of impurities during production .
Chemical Reactions Analysis
Types of Reactions
Rizatriptan 2,2-Dimer undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the characterization and analysis of the compound.
Common Reagents and Conditions
Oxidation: The oxidation of Rizatriptan can be studied using diperiodatoargentate(III) in an aqueous alkaline medium.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Substitution reactions involve the replacement of functional groups in the compound, which can be achieved using various reagents and catalysts.
Major Products Formed
The major products formed from these reactions include oxidized and reduced forms of Rizatriptan, as well as substituted derivatives. These products are analyzed using techniques such as liquid chromatography-mass spectrometry (LC-MS) and Fourier-transform infrared spectroscopy (FTIR) .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Sumatriptan: Another triptan used for migraine treatment, with a similar mechanism of action but different pharmacokinetic properties.
Zolmitriptan: A triptan with a longer half-life compared to Rizatriptan, used for the treatment of migraines.
Naratriptan: Known for its longer duration of action and lower recurrence rates of migraine attacks.
Uniqueness of Rizatriptan 2,2-Dimer
This compound is unique due to its formation as an impurity during the synthesis of Rizatriptan. Its presence and characterization are crucial for ensuring the safety and efficacy of Rizatriptan formulations. The compound’s specific interactions with serotonin receptors and its potential genotoxicity make it an important subject of study in pharmaceutical research .
Properties
IUPAC Name |
4,4-bis[3-[2-(dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)-1H-indol-2-yl]-N,N-dimethylbutan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H49N11/c1-43(2)15-7-8-30(35-28(13-16-44(3)4)31-18-26(9-11-33(31)41-35)20-46-24-37-22-39-46)36-29(14-17-45(5)6)32-19-27(10-12-34(32)42-36)21-47-25-38-23-40-47/h9-12,18-19,22-25,30,41-42H,7-8,13-17,20-21H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRFNHASXHCJRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC(C1=C(C2=C(N1)C=CC(=C2)CN3C=NC=N3)CCN(C)C)C4=C(C5=C(N4)C=CC(=C5)CN6C=NC=N6)CCN(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H49N11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40858380 |
Source
|
Record name | 4,4-Bis{3-[2-(dimethylamino)ethyl]-5-[(1H-1,2,4-triazol-1-yl)methyl]-1H-indol-2-yl}-N,N-dimethylbutan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40858380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
635.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1135479-44-5 |
Source
|
Record name | 4,4-Bis{3-[2-(dimethylamino)ethyl]-5-[(1H-1,2,4-triazol-1-yl)methyl]-1H-indol-2-yl}-N,N-dimethylbutan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40858380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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